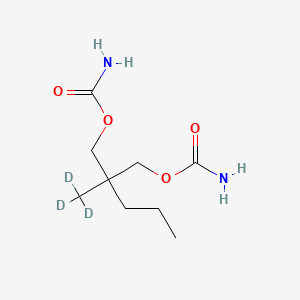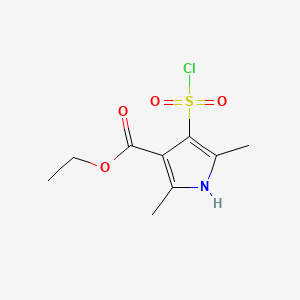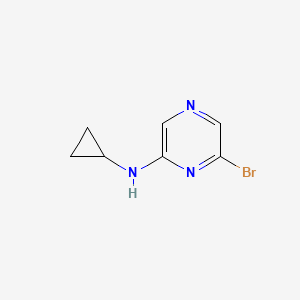![molecular formula C14H13F3O2 B13448353 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their rigid and compact structures, which make them valuable in various fields of chemistry and biology. The trifluoromethyl group attached to the phenyl ring adds unique chemical properties, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This photochemical reaction between alkenes forms the bicyclo[2.1.1]hexane core. The process starts with the preparation of a diene from acetophenone, followed by intramolecular cyclization to form the desired bicyclo[2.1.1]hexane structure .
Industrial Production Methods: Industrial production of this compound can be scaled up using optimized reaction conditions. For instance, using benzophenone as a catalyst in acetonitrile solvent has been shown to yield the desired product efficiently . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[2.1.1]hexane core mimics the geometry of ortho-substituted benzene rings, allowing it to fit into biological receptors and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
- Bicyclo[1.1.1]pentane
- Bicyclo[3.1.1]heptane
- Cubane
Comparison: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination provides distinct chemical and biological properties, such as increased metabolic stability and enhanced lipophilicity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H13F3O2 |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |
Clave InChI |
GPFIFGOINVFMPE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
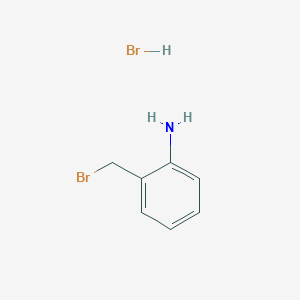
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
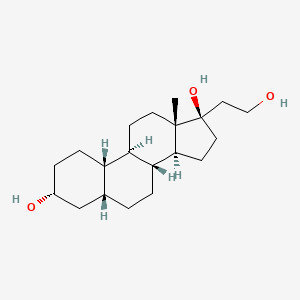


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
